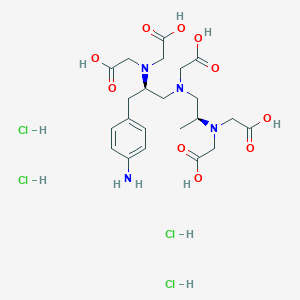

1-(4-Aminobenzyl)-4-methyl-dtpa

Description

Properties

CAS No. |

132979-67-0 |

|---|---|

Molecular Formula |

C22H36Cl4N4O10 |

Molecular Weight |

658.3 g/mol |

IUPAC Name |

2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(2S)-2-[bis(carboxymethyl)amino]propyl]amino]acetic acid;tetrahydrochloride |

InChI |

InChI=1S/C22H32N4O10.4ClH/c1-14(25(10-19(29)30)11-20(31)32)7-24(9-18(27)28)8-17(6-15-2-4-16(23)5-3-15)26(12-21(33)34)13-22(35)36;;;;/h2-5,14,17H,6-13,23H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);4*1H/t14-,17+;;;;/m0..../s1 |

InChI Key |

DJOOTICPUOKBRV-GDNMUNFISA-N |

SMILES |

CC(CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |

Isomeric SMILES |

C[C@@H](CN(C[C@@H](CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |

Canonical SMILES |

CC(CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |

Other CAS No. |

132979-67-0 |

Synonyms |

1-(4-aminobenzyl)-4-methyl-DTPA 1-(4-aminobenzyl)-4-methyl-DTPA tetrahydrochloride, (R*,R*)-(+-) isomer 1-(p-aminobenzyl)-4-methyl-DTPA 1-ABM-DTPA |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 1 4 Aminobenzyl 4 Methyl Dtpa

Synthetic Methodologies for the Core 1-(4-Aminobenzyl)-4-methyl-dtpa Ligand

The synthesis of the core structure of this compound often begins with commercially available diethylenetriaminepentaacetic acid (DTPA). A key intermediate in this process is the pentamethyl ester of DTPA (DTPA-Me₅), which renders the molecule neutral and more amenable to organic reactions and purification by conventional chromatography.

A common synthetic route involves a multi-step sequence starting from DTPA-pentamethyl ester. tandfonline.com This approach is designed to introduce the aminobenzyl group at a specific position on the DTPA backbone. The 4-aminobenzyl moiety provides a versatile handle—the aromatic amine—which can be further derivatized for bioconjugation. The pentamethyl ester form, specifically 4-aminobenzyl DTPA pentamethyl ester, is a stable, isolable intermediate that can be stored at low temperatures (-10 °C). tandfonline.com This intermediate serves as a neutral precursor for a range of DTPA derivatives. tandfonline.com The final step to obtain the free acid form of the ligand involves the hydrolysis of the methyl esters, typically under basic conditions.

| Intermediate | Precursor | Key Features | Reference |

| DTPA-pentamethyl ester (DTPA-Me₅) | Diethylenetriaminepentaacetic acid (DTPA) | Neutral molecule, facilitates purification | tandfonline.com |

| 4-Aminobenzyl DTPA pentamethyl ester | DTPA-pentamethyl ester | Isolable and storable intermediate, precursor for derivatization | tandfonline.com |

| This compound | 4-Aminobenzyl DTPA pentamethyl ester | Final ligand with free carboxylic acid groups for metal chelation | tandfonline.com |

Introduction of Reactive Functional Groups for Bioconjugation

The primary amino group on the benzyl (B1604629) moiety of this compound is the principal site for introducing various reactive functional groups. These groups are chosen based on their specific reactivity towards functional groups present on biomolecules, such as the ε-amino groups of lysine (B10760008) or the sulfhydryl groups of cysteine.

The conversion of the aromatic amine of an aminobenzyl-DTPA derivative to a highly reactive isothiocyanate (NCS) group is a widely used strategy for bioconjugation. This functional group reacts efficiently with primary amines on proteins and other biomolecules to form a stable thiourea (B124793) bond.

The synthesis of the isothiocyanate derivative typically involves the reaction of the 4-aminobenzyl DTPA pentamethyl ester with a thiophosgenating agent. tandfonline.com The resulting isothiocyanate product, p-isothiocyanate benzyl-DTPA (p-SCN-Bn-DTPA), can then be conjugated to amine-containing molecules. tandfonline.comnih.gov Isothiocyanates are generally favored over isocyanates for bioconjugation due to their greater stability in aqueous buffers used for conjugation reactions. nih.gov Conjugation is often performed in buffers at a slightly alkaline pH (e.g., pH 8.6) to ensure the target amino groups are deprotonated and thus more nucleophilic. nih.gov However, the conventional conjugation procedure can sometimes lead to side products, which may cause instability in subsequent applications, such as radiolabeling. nih.gov The introduction of a post-conjugation heating step before purification has been shown to dissociate these unstable side products, improving the stability of the final conjugate. nih.gov

| Derivative | Functional Group | Target on Biomolecule | Resulting Linkage | Reference |

| p-Isothiocyanate benzyl-DTPA | Isothiocyanate (-N=C=S) | Primary Amine (-NH₂) | Thiourea | tandfonline.comnih.gov |

For targeting sulfhydryl (thiol) groups, which are present in cysteine residues of proteins, a maleimide (B117702) functional group is often introduced onto the DTPA chelator. While direct synthesis from this compound is less commonly detailed, maleimide-DTPA analogs serve as a prime example of this strategy. medchemexpress.comchematech-mdt.com

These analogs feature a maleimide group that exhibits high specificity for reaction with thiols at near-neutral pH (6.5-7.5), forming a stable thioether bond. This specific reactivity allows for more controlled and site-specific conjugation compared to amine-reactive chemistries, especially when targeting proteins with available cysteine residues. chematech-mdt.com Maleimide-DTPA derivatives are valuable for preparing radionuclide-drug conjugates (RDCs) for medical imaging or therapy. medchemexpress.com

| Functional Group | Target on Biomolecule | Resulting Linkage | Key Advantage | Reference |

| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether | High specificity for cysteine residues | medchemexpress.comchematech-mdt.com |

The aromatic primary amine of aminobenzyl-DTPA analogs can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out in the cold with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. google.com The resulting diazonium salt is a highly reactive electrophile.

This diazonium salt can then undergo an azo coupling reaction with electron-rich aromatic rings, such as the side chains of tyrosine or histidine residues in proteins. This reaction forms a stable azo bond (-N=N-), linking the DTPA chelator to the biomolecule. The Sandmeyer reaction is a related process where the diazonium group can be displaced by other nucleophiles, further expanding the synthetic possibilities. google.com

| Reaction | Intermediate | Target on Biomolecule | Resulting Linkage | Reference |

| Diazotization / Azo Coupling | Diazonium Salt (-N₂⁺) | Tyrosine, Histidine | Azo (-N=N-) | google.com |

Coordination Chemistry and Metal Ion Complexation Research with 1 4 Aminobenzyl 4 Methyl Dtpa

Complexation Kinetics and Thermodynamics of 1-(4-Aminobenzyl)-4-methyl-dtpa with Diagnostic Metal Ions (e.g., Gd(III), In-111, Ga-68, Cu-64, Zr-89, Sc Radioisotopes)

Research into the complexation of this compound, often utilized in its isothiocyanate form (commonly abbreviated as 1B4M-DTPA), has demonstrated its utility for various diagnostic metal ions.

Indium-111 (B102479) (In-111): This chelator has proven to be particularly effective for the complexation of In-111. The addition of a methyl group to the DTPA backbone is reported to increase the rigidity of the chelator, thereby enhancing the in vivo stability of the ¹¹¹In complex. mdpi.com Studies involving monoclonal antibodies conjugated with 1B4M-DTPA and labeled with ¹¹¹In showed good tumor targeting and low accumulation in the liver, which is indicative of high complex stability in vivo. nih.gov For instance, the tumor-to-liver ratio for an ¹¹¹In-(1B4M)-B3 antibody conjugate increased from 4.5 at 24 hours to 8.9 at 168 hours post-injection. nih.gov

Scandium (Sc) Radioisotopes: DTPA derivatives were among the initial chelators investigated for scandium radioisotopes (e.g., ⁴⁴Sc for PET imaging, ⁴⁷Sc for therapy). unideb.hu The coordination chemistry of scandium is similar in some respects to radiolanthanides, making DTPA a viable candidate. unideb.hu However, newer chelators like AAZTA have been developed that show quantitative complexation with scandium at room temperature, offering potential advantages over traditional heating methods required for some chelators. mdpi.com

Gallium-68 (Ga-68), Copper-64 (Cu-64), and Zirconium-89 (Zr-89): Direct kinetic and thermodynamic data for the complexation of Ga-68, Cu-64, and Zr-89 with this compound are not extensively detailed in the available literature. For these metals, other chelators are often preferred. For example, chelators like NOTA and its derivatives (e.g., NODAGA) are commonly employed for Ga-68 and Cu-64 due to their high thermodynamic stability and favorable kinetic properties. mdpi.comnih.govresearchgate.net Studies comparing chelators for ⁶⁸Ga have shown that NOTA and NODAGA can provide higher radiochemical yields and improved stability compared to DOTA. researchgate.net For ⁶⁴Cu, both DOTA and NOTA form stable complexes, with some studies suggesting NOTA may offer superior diagnostic performance. nih.gov For the long-lived PET isotope ⁸⁹Zr, desferrioxamine (DFO) is the conventional chelator, although DOTA has also been investigated as a potentially more stable alternative. biorxiv.org

Interactive Table: Comparative Chelator Performance with Ga-68 and Cu-64 This table summarizes findings on alternative chelators commonly used for Ga-68 and Cu-64.

| Metal Ion | Chelator | Key Research Finding | Citation |

|---|---|---|---|

| Ga-68 | NOTA/NODAGA | Provided twice the radiochemical yield and improved label stability compared to DOTA. | researchgate.net |

| Cu-64 | NOTA | Demonstrated superior diagnostic performance over DOTA in one study. | nih.gov |

| Cu-64 | DOTA & NOTA | Both exhibited high in vitro stability with no significant difference. | nih.gov |

| Cu-64 | NODAGA | Forms chelates with ⁶⁴Cu with thermodynamic stability nearly equal to NOTA. | mdpi.com |

Complexation Kinetics and Thermodynamics of this compound with Therapeutic Metal Ions (e.g., Y-90, Lu-177, Ac-225)

The stability of the chelate is paramount for therapeutic applications to prevent the release of cytotoxic radiometals that could damage healthy tissues.

Yttrium-90 (B1217062) (Y-90): Similar to its effect on Indium-111 complexes, the methyl group on the backbone of 1B4M-DTPA enhances the rigidity of the chelate and increases the in vivo stability of its complex with Y-90. mdpi.com This improved stability is crucial for ensuring the therapeutic radionuclide remains at the target site.

Lutetium-177 (Lu-177): While DOTA is the most common chelator for Lu-177, DTPA derivatives have also been successfully used. nih.govnih.gov For example, a DTPA-conjugated minibody labeled with ¹⁷⁷Lu demonstrated high labeling efficiency and stability, with over 90% of the activity remaining bound after 24 hours. nih.gov The similar chemistry between Lu-177 and other lanthanides suggests that rigid, acyclic chelators like this compound can form stable complexes suitable for therapeutic applications.

Actinium-225 (Ac-225): For the alpha-emitter Ac-225, stable chelation is critical to control its potent daughter radionuclides. DTPA derivatives have been shown to form stable conjugates with Ac-225. Studies using chelators such as CHX-DTPA, a related acyclic chelator, demonstrated reduced liver uptake compared to the free radionuclide, indicating good in vivo stability of the complex. thno.org

In Vitro Stability Assessment of this compound Metal Chelates in Biological Media

The assessment of chelate stability in biological media, such as human serum, is a critical step in preclinical evaluation.

Indium-111 Chelates: The ¹¹¹In-labeled form of 1B4M-DTPA conjugated to a monoclonal antibody demonstrated excellent stability, inferred from its low liver accumulation in animal models. nih.gov Further supporting the stability of such complexes, a study with a different In-111-DTPA derivative conjugated to albumin showed minimal loss of the metal ion when incubated in human serum, with less than 3% transchelation to transferrin after one week. nih.gov

Lutetium-177 Chelates: A ¹⁷⁷Lu-DTPA-antibody conjugate was found to be stable, with more than 90% of the radioactivity remaining associated with the antibody after 24 hours in a stability assay. nih.gov

Interactive Table: In Vitro Stability of DTPA-Derivative Chelates

| Radionuclide | DTPA Derivative | Stability Finding | Biological Medium/Model | Citation |

|---|---|---|---|---|

| In-111 | 1-(p-benzenediazonium)-DTPA | <3% loss of ¹¹¹In to transferrin after 1 week. | Human Serum | nih.gov |

| In-111 | 1B4M-DTPA | Low liver uptake, implying high in vivo stability. | Animal Model | nih.gov |

| Lu-177 | p-SCN-Bn-CHX-A”-DTPA | >90% of ¹⁷⁷Lu remained bound after 24 hours. | Not specified | nih.gov |

Comparative Chelation Studies of this compound with Alternative Bifunctional Chelators (e.g., DOTA, NOTA)

The performance of a bifunctional chelator is often benchmarked against established standards like the macrocyclic chelators DOTA and NOTA.

Comparison for Therapeutic and Chemically Similar Ions (Lu-177, In-111, Sc): For larger ions like the therapeutic radionuclide ¹⁷⁷Lu and the diagnostic ¹¹¹In, both acyclic and macrocyclic chelators can provide high stability. DOTA is widely considered the gold standard for radiolanthanides like ¹⁷⁷Lu due to the high thermodynamic stability and kinetic inertness of its complexes. nih.gov However, modified acyclic chelators like this compound have been specifically designed to improve upon standard DTPA, offering enhanced rigidity and kinetic stability for ions like ¹¹¹In and ⁹⁰Y, making them competitive options. mdpi.comnih.gov For scandium, the stability constant of the Sc-DOTA complex has been found to be comparable to that of the Lu-DOTA complex, establishing a benchmark for other potential scandium chelators. unideb.hu

Bioconjugation Methodologies Utilizing 1 4 Aminobenzyl 4 Methyl Dtpa Derivatives

Amine-Reactive Conjugation Pathways for 1-(4-Aminobenzyl)-4-methyl-dtpa

The most common amine-reactive strategy for this compound involves the conversion of its primary aromatic amine into a highly reactive isothiocyanate (-N=C=S) group. This creates the derivative known as S-2-(4-isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid, or p-SCN-Bn-DTPA. macrocyclics.com This electrophilic moiety readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins and antibodies, under mild alkaline conditions (typically pH 8.5-9.5).

The reaction proceeds via a nucleophilic addition mechanism, forming a stable and irreversible thiourea (B124793) bond that covalently links the DTPA chelate to the biomolecule. This method is widely employed due to its efficiency and the stability of the resulting conjugate. nih.govmacrocyclics.com However, because lysine residues are often numerous and distributed across a protein's surface, this approach typically results in a heterogeneous mixture of conjugates with varying numbers of chelates attached at different locations. google.com This heterogeneity can impact the conjugate's pharmacokinetics and immunoreactivity. google.com

In some applications, unexpected side reactions have been observed. For instance, when conjugating p-SCN-Bn-DTPA to an amine-derivatized morpholino oligomer, researchers found that the chelator could also associate with the biomolecule at sites other than the intended terminal amine, leading to label instability. nih.govnih.gov A post-conjugation heating step was shown to dissociate these unstable side products, improving the final conjugate's stability. nih.gov

Table 1: Typical Reaction Conditions for Amine-Reactive Conjugation

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Reagent | p-Isothiocyanatobenzyl-DTPA (p-SCN-Bn-DTPA) | The amine-reactive form of the chelator. | nih.gov |

| Target Group | ε-amino group of Lysine | Nucleophilic target on the biomolecule. | google.com |

| pH | 8.5 - 9.5 | Facilitates deprotonation of the amine for nucleophilic attack. | macrocyclics.com |

| Buffer | Carbonate or Bicarbonate | Maintains alkaline pH without interfering with the reaction. | iaea.org |

| Bond Formed | Thiourea | A stable, covalent linkage. | nih.gov |

Thiol-Reactive Conjugation Pathways for this compound Derivatives

To achieve conjugation through thiol groups (sulfhydryl, -SH), which are present in cysteine residues, the this compound must first be modified with a thiol-reactive moiety. The aminobenzyl group provides a convenient handle for attaching a heterobifunctional crosslinker that contains a thiol-reactive group on its other end.

A common approach involves reacting the amine of aminobenzyl-DTPA with an N-hydroxysuccinimide (NHS) ester of a crosslinker that also bears a maleimide (B117702) group, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This reaction forms a stable amide bond between the chelator and the crosslinker, resulting in a maleimide-functionalized DTPA derivative.

This new derivative can then react specifically with free thiol groups on a biomolecule at a near-neutral pH (6.5-7.5). The maleimide group undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue, forming a stable thioether bond. nih.gov This pathway offers greater specificity than lysine conjugation because free cysteine residues are much rarer in proteins than lysine residues. nih.gov However, the stability of the resulting thioether linkage can be a concern, as it has been shown to be susceptible to retro-Michael reactions (deconjugation), particularly in vivo. nih.gov Newer thiol-reactive groups, such as phenyloxadiazolyl methylsulfones (PODS), have been developed to form more stable linkages and may be adapted for this purpose. nih.gov

Site-Specific Bioconjugation Strategies Employing this compound Conjugates

Site-specific conjugation aims to overcome the heterogeneity of random lysine or cysteine modifications by attaching the chelate at a single, predetermined location on the biomolecule. nih.govresearchgate.net This produces a homogeneous product with a uniform drug-to-antibody ratio (DAR), which can lead to an improved therapeutic index and more predictable pharmacokinetics. nih.govresearcher.life

Several site-specific strategies can employ derivatives of this compound:

Engineered Cysteines: This widely used method involves genetically introducing a cysteine residue at a specific, solvent-accessible site on the antibody or protein. google.comnih.gov A thiol-reactive derivative of this compound (e.g., the maleimide-functionalized version described in section 4.2) can then be selectively conjugated to this unique cysteine residue. nih.gov

Enzymatic Conjugation: Enzymes can be used to modify specific sites on a biomolecule to create a reactive handle for conjugation. For example, bacterial transglutaminase can recognize a specific glutamine-containing tag (Q-tag) engineered into a protein and catalyze the formation of an isopeptide bond with an amine-containing payload. nih.gov In this context, the original this compound, with its primary amine, could potentially be directly conjugated to a Q-tagged antibody.

Glycan Remodeling: The conserved N-glycans on the Fc region of antibodies can be enzymatically modified to introduce a reactive group, such as an azide, which can then be conjugated to a chelate containing a complementary bioorthogonal handle (e.g., a cyclooctyne) via click chemistry. nih.gov This would require synthesizing a specialized derivative of this compound.

These advanced methods provide precise control over conjugate structure, ensuring that the modification does not interfere with the antigen-binding site and results in a more uniform and clinically reliable product. nih.govresearchgate.net

Development of Conjugates with Specific Biomolecules

Peptides are valuable targeting vectors due to their small size, high affinity, and rapid clearance. Conjugation of a DTPA chelate allows for their use in radiodiagnostics and therapy, as exemplified by ¹¹¹In-DTPA-octreotide, a radiolabeled somatostatin (B550006) analog used for imaging neuroendocrine tumors. beilstein-journals.org

Derivatives of this compound can be conjugated to peptides using several methods:

Solid-Phase Synthesis: A DTPA derivative can be coupled to the N-terminus of a peptide chain while it is still attached to the solid-phase resin. springernature.com This ensures site-specific attachment.

Solution-Phase Conjugation: The isothiocyanate derivative (p-SCN-Bn-DTPA) can be reacted with a fully synthesized and purified peptide in solution. The conjugation will primarily occur at the N-terminal α-amino group or the ε-amino group of a lysine residue, depending on the reaction conditions and the peptide sequence. beilstein-journals.org

Careful selection of the conjugation site is critical, as modification can sometimes perturb the peptide's conformation and reduce its binding affinity for its target receptor. beilstein-journals.org

Monoclonal antibodies (mAbs) and their fragments (e.g., Fab, scFv) are widely used for targeted delivery due to their high specificity. nih.govnih.gov The conjugation of DTPA chelates to antibodies creates radioimmunoconjugates for imaging or radioimmunotherapy.

The isothiocyanate derivative, p-SCN-Bn-DTPA, is frequently used for this purpose. The standard method involves reacting the antibody with the chelator at a slightly alkaline pH, targeting the numerous surface-exposed lysine residues. macrocyclics.comiaea.org This process is straightforward but, as noted, produces a heterogeneous mixture. google.com

Table 2: Comparison of Antibody Conjugation Strategies

| Strategy | Target Residue | Key Features | Resulting Product |

|---|---|---|---|

| Amine-Reactive | Lysine | Simple, robust chemistry; uses native antibody. | Heterogeneous mixture (variable DAR and sites). google.com |

| Thiol-Reactive (Native) | Cysteine (from reduced disulfides) | Targets interchain disulfide bonds; requires reduction step. | Heterogeneous mixture. nih.gov |

| Site-Specific | Engineered Cysteine or Glutamine | Requires protein engineering; precise control over site and DAR. | Homogeneous conjugate (defined DAR). nih.govnih.gov |

Site-specific methods are increasingly preferred for creating next-generation radioimmunoconjugates. By using a thiol-reactive derivative of this compound with an antibody containing an engineered cysteine, a homogeneous product with a defined chelate-to-antibody ratio can be achieved, leading to improved performance and safety. nih.gov

Dendrimers, such as polyamidoamine (PAMAM) dendrimers, are highly branched, monodisperse macromolecules with a large number of surface functional groups. nih.govgoogle.com The surface of a PAMAM dendrimer is rich in primary amines, making it an ideal scaffold for conjugating multiple copies of a chelate like this compound.

The conjugation is typically performed by reacting the dendrimer's surface amines with the isothiocyanate derivative (p-SCN-Bn-DTPA). This allows for the attachment of a high payload of chelates, which, after complexation with a metal ion like Gadolinium(III), can create highly effective MRI contrast agents or, with radionuclides, potent therapeutic agents. nih.gov The high density of chelates on a single molecule significantly enhances the signal (in imaging) or the radiation dose delivered (in therapy) to the target site. Further modifications, such as adding polyethylene (B3416737) glycol (PEG) chains, can be used to improve the pharmacokinetic properties of the dendrimer conjugate. nih.gov

Conjugation to Other Biomolecular Platforms (e.g., Photosensitizers, Porphyrins, Glycosides)

The functional versatility of this compound and its derivatives extends to their conjugation with a variety of other biomolecular platforms, including photosensitizers, porphyrins, and glycosides. The aromatic amine handle of the aminobenzyl group provides a key reactive site for covalent attachment to these molecules, enabling the creation of multimodal agents for applications such as combined imaging and therapy.

Conjugation with Photosensitizers

Derivatives of 1-(4-aminobenzyl)-dtpa have been successfully conjugated to photosensitizers, particularly chlorophyll-a analogues like 3-devinyl-3-(1-hexyloxyethyl)pyropheophorbide-a (HPPH), to create bifunctional agents for magnetic resonance (MR) imaging and photodynamic therapy (PDT). nih.govacs.orgnih.gov These conjugates are designed to combine the tumor-avid properties of the photosensitizer with the imaging capabilities of a Gd(III)-chelated DTPA moiety. nih.govacs.orgnih.gov

The conjugation strategy typically involves the formation of an amide bond between a carboxylic acid group on the photosensitizer and the amino group of the aminobenzyl-DTPA derivative. This reaction is often facilitated by standard peptide coupling reagents. Research has explored the impact of conjugating multiple Gd(III)-aminobenzyl-DTPA units to a single photosensitizer molecule. acs.orgnih.gov Studies have shown that increasing the number of gadolinium units can enhance T1 and T2 relaxivities, which is beneficial for MR imaging contrast. acs.orgnih.gov For instance, conjugates with three or even six Gd(III)aminobenzyl DTPA moieties have been synthesized and evaluated. acs.orgnih.gov

One study reported the synthesis of a series of novel bifunctional agents where one or two Gd(III)-aminobenzyl-DTPA units were attached to HPPH. nih.gov The resulting conjugates retained their therapeutic efficacy in PDT and showed a significant increase in tumor conspicuity in MR imaging. nih.gov To improve the pharmacokinetic properties and reduce side effects like skin phototoxicity, modifications such as the introduction of a tri(ethylene glycol) monomethyl ether (PEG-methyl ether) group to the photosensitizer have been explored. nih.gov

| Photosensitizer | DTPA Derivative | Number of DTPA Units | Key Research Finding |

|---|---|---|---|

| 3-devinyl-3-(1-hexyloxyethyl)pyropheophorbide-a (HPPH) | Gd(III)-aminobenzyl-DTPA | 1 | Conjugate showed higher tumor uptake compared to free HPPH and produced markedly increased MR signal intensities from tumor regions. nih.gov |

| 3-devinyl-3-(1-hexyloxyethyl)pyropheophorbide-a (HPPH) | Gd(III)-aminobenzyl-DTPA | 2 | Yielded improved MR tumor conspicuity compared to the mono-Gd(III) analogue but also produced severe skin phototoxicity. nih.gov |

| HPPH with a tri(ethylene glycol) monomethyl ether group | Gd(III)-aminobenzyl-DTPA | Multiple | Produced remarkable MR tumor enhancement, significant tumoricidal activity, and reduced skin phototoxicity. nih.gov |

| Chlorophyll-a derived photosensitizers | Gd(III)aminobenzyl DTPA | 3 and 6 | Conjugates with three or six gadolinium units showed significant T1 and T2 relaxivities; the HPPH conjugate with 3 Gd(III) units was most promising for tumor-imaging and PDT. acs.orgnih.gov |

Potential Conjugation with Porphyrins

The primary amine of this compound could be readily coupled to a porphyrin containing a carboxylic acid group through amide bond formation, similar to the methodology used for photosensitizers. Standard coupling agents can be employed for this purpose. Alternatively, an isothiocyanate-functionalized porphyrin could react with the aminobenzyl group to form a stable thiourea linkage. nih.gov These approaches offer a viable route to developing porphyrin-DTPA conjugates for dual-modality applications.

Potential Conjugation with Glycosides

Similarly, direct conjugation of this compound to glycosides has not been extensively documented in the available research. However, established bioconjugation techniques suggest feasible pathways for their synthesis. One common method for linking molecules to carbohydrates is through reductive amination. This process would involve the reaction of the amine group on the aminobenzyl-DTPA derivative with an aldehyde group on the sugar, which can be introduced by periodate oxidation of a vicinal diol within the glycoside structure. The resulting imine (Schiff base) is then reduced to a stable amine linkage.

Another potential strategy is the formation of an amide bond if the glycoside possesses a carboxylic acid functionality. These established methods in carbohydrate chemistry provide a framework for the future development of glycoside-DTPA conjugates, which could be valuable for targeting specific carbohydrate-binding receptors in biological systems.

Preclinical Research Applications of 1 4 Aminobenzyl 4 Methyl Dtpa Conjugates in Molecular Imaging

Magnetic Resonance Imaging (MRI) Agent Research

The paramagnetic properties of gadolinium(III) (Gd³⁺) make it a valuable T1-shortening agent for MRI. When chelated by 1-(4-aminobenzyl)-4-methyl-dtpa and its derivatives, the resulting Gd(III) complexes can be conjugated to various targeting moieties to create specific MRI contrast agents.

Development and Evaluation of Gd(III)-1-(4-Aminobenzyl)-4-methyl-dtpa Conjugates in Preclinical Models

Researchers have successfully developed and evaluated a range of Gd(III)-1-(4-aminobenzyl)-4-methyl-dtpa conjugates in preclinical settings. A notable example involves the conjugation of Gd(III)aminobenzyl DTPA to a tumor-avid photosensitizer derived from chlorophyll-a, 3-(1′-hexyloxyethyl)pyropheophorbide-a (HPPH). nih.gov This bifunctional agent was designed for both tumor MR imaging and photodynamic therapy (PDT). nih.gov Preclinical studies demonstrated that conjugates with multiple Gd(III)aminobenzyl DTPA units exhibited significant T1 and T2 relaxivities, with the HPPH conjugate containing three Gd(III)aminobenzyl DTPA units showing particular promise for tumor imaging and therapy. nih.gov

Another area of investigation has been the development of targeted agents for specific biological markers. For instance, a novel contrast agent, Gd-DTPA-VGB3, was synthesized using a peptide (VGB3) that targets vascular endothelial growth factor receptor-1 (VEGFR1) and VEGFR2. nih.gov In preclinical models using 4T1 mammary carcinoma cells, Gd-DTPA-VGB3 showed enhanced accumulation in tumors and a significant improvement in signal intensity compared to the conventional contrast agent Magnevist. nih.gov This targeted agent demonstrated a 2.8-fold increase in the contrast-to-noise ratio (CNR), highlighting its potential for improved breast cancer diagnostics. nih.gov

The design of small molecular targeted contrast agents capable of binding to abundant markers in the tumor microenvironment (TME) is a key strategy to overcome the sensitivity limitations of MRI. nih.gov By conjugating Gd-DTPA to small peptides that target components of the tumor extracellular matrix, such as fibrin-fibronectin clots, researchers aim to develop clinically translatable agents for precision cancer imaging. nih.gov

Research on Macromolecular and Targeted MRI Probes Incorporating this compound

The conjugation of Gd(III)-1-(4-aminobenzyl)-4-methyl-dtpa to macromolecules has been explored to enhance relaxivity and improve in vivo performance. The attachment of Gd-DTPA to polymers like dextran (B179266) has been shown to favorably influence relaxivity, with conjugates exhibiting a 2 to 4-fold greater longitudinal relaxivity (r1) compared to free Gd-DTPA, depending on the DTPA content. nih.gov

Targeted probes have also been a major focus. The development of bifunctional agents for both MR imaging and PDT has been pursued by conjugating Gd(III)aminobenzyl DTPA to tumor-avid photosensitizers. nih.gov In one study, chlorophyll-a derivatives were conjugated with a variable number of Gd(III)aminobenzyl DTPA moieties. nih.gov The resulting conjugates, particularly those with three or six gadolinium units, displayed significant T1 and T2 relaxivities. nih.gov The HPPH conjugate with three Gd(III)aminophenyl DTPA units was identified as a promising candidate for dual-modality tumor imaging and therapy. nih.gov

Furthermore, research into targeted probes has extended to peptides that bind to specific receptors. The Gd-DTPA-VGB3 peptide, which targets VEGFR1 and VEGFR2, demonstrated specific binding and enhanced MRI contrast in a preclinical breast cancer model. nih.gov These findings underscore the potential of using this compound as a linker to create highly specific and effective macromolecular and targeted MRI probes.

Optimization of Relaxivity in this compound-Based MRI Agents (In Vitro and Preclinical Models)

Optimizing the relaxivity of MRI contrast agents is crucial for enhancing their sensitivity and enabling the detection of lower concentration targets. Relaxivity is influenced by several factors, including the number of water molecules in the inner coordination sphere of the gadolinium ion and the rotational correlation time of the complex. nih.gov

One approach to increase relaxivity is to conjugate the Gd-DTPA complex to larger molecules, which slows down the molecular tumbling rate. This principle was demonstrated in the development of the Gd-DTPA-VGB3 peptide conjugate, which exhibited a significantly higher contrast-to-noise ratio compared to the smaller, non-targeted agent Magnevist in a preclinical breast cancer model. nih.gov

Systematic modifications to the chelator structure itself can also predictably tune water and proton exchange dynamics, leading to higher relaxivity. nih.gov By varying the donor atoms that bind to gadolinium and introducing substituents that influence the second coordination sphere, researchers can optimize both inner-sphere and second-sphere relaxivity. nih.gov For example, incorporating a phosphonate (B1237965) or phenolate (B1203915) oxygen atom donor in the first coordination sphere can offset the reduction in inner-sphere water exchange typically seen with amide donor groups, resulting in higher relaxivity. nih.govnih.gov Additionally, substituting the amide nitrogen with groups containing pendant phosphonate or carboxylate groups has been shown to increase relaxivity by as much as 88% compared to an N-methyl amide analog. nih.gov These strategies allow for the rational design of high-relaxivity agents based on the this compound scaffold.

Radionuclide Imaging (PET/SPECT) Agent Research

The versatility of the this compound chelator extends to radionuclide imaging, where it can be used to stably bind diagnostic (e.g., ¹¹¹In for SPECT) or therapeutic (e.g., ⁹⁰Y, ¹⁷⁷Lu for radiotherapy) radioisotopes.

Design and Preclinical Assessment of Radiolabeled this compound Peptide Conjugates

Radiolabeled peptides are a cornerstone of targeted radionuclide imaging and therapy. The conjugation of this compound to peptides that target specific cellular receptors allows for the delivery of radioisotopes to tumors and other pathological tissues.

A well-established example is the use of somatostatin (B550006) analogs, such as octreotide, for imaging neuroendocrine tumors that overexpress somatostatin receptors. nih.gov ¹¹¹In-DTPA-octreotide has been a standard radiopharmaceutical for this purpose. nih.govnih.gov Preclinical studies comparing different radiolabeled somatostatin analogs, such as ⁹⁹ᵐTc-lanreotide and ¹¹¹In-DTPA-octreotide, have been conducted to evaluate their distribution and elimination characteristics in rats. nih.gov These studies revealed differences in their elimination pathways, with ⁹⁹ᵐTc-lanreotide being excreted mainly through the gastrointestinal tract and ¹¹¹In-DTPA-octreotide primarily through urine. nih.gov

More recently, research has focused on developing novel radiopharmaceuticals for other targets, such as the prostate-specific membrane antigen (PSMA). nih.govresearchgate.net For instance, ¹⁷⁷Lu-rhPSMA-10.1, a radiohybrid PSMA-targeted agent, has undergone preclinical evaluation. nih.gov Biodistribution studies in mouse models showed high and sustained tumor uptake with rapid clearance from most normal tissues, indicating a favorable tumor-to-kidney uptake ratio. nih.gov In preclinical therapy studies, ¹⁷⁷Lu-rhPSMA-10.1 demonstrated significant, dose-dependent tumor growth suppression in xenograft models. nih.gov

The table below summarizes key findings from preclinical studies of radiolabeled this compound peptide conjugates.

Design and Preclinical Assessment of Radiolabeled this compound Antibody/Immunoconjugates

Monoclonal antibodies (mAbs) offer high specificity for tumor-associated antigens, making them excellent targeting vectors for radionuclide delivery. The this compound chelator can be conjugated to mAbs to create radioimmunoconjugates for both imaging and therapy.

An important example is the development of radiolabeled trastuzumab (Herceptin), a mAb that targets the human epidermal growth factor receptor 2 (HER2). nih.gov Preclinical studies of ¹¹¹In-DTPA-trastuzumab have been conducted to evaluate its stability, immunoreactivity, and biodistribution. nih.gov In these studies, the radioimmunoconjugate demonstrated high stability and selective binding to HER2-positive tumor cells both in vitro and in vivo in animal models. nih.gov Biodistribution studies in mice bearing HER2-positive tumors showed substantial tumor uptake of the labeled antibody. nih.gov

The chelator can also be attached to other antibodies for various cancer types. For instance, ¹¹¹In- and ⁹⁰Y-labeled chimeric monoclonal antibody L6 have been evaluated for radioimmunodiagnosis and therapy. nih.gov Furthermore, a phase I trial explored the use of high-dose ⁹⁰Y conjugated to the anti-breast cancer monoclonal antibody BrE-3 for treating advanced breast cancer. nih.gov

The table below presents findings from preclinical assessments of radiolabeled this compound antibody conjugates.

Investigation of Tumor-Targeting Efficacy of this compound Conjugates in Preclinical Imaging Studies

The effectiveness of cancer therapies and diagnostic agents hinges on their ability to selectively accumulate in tumor tissue while minimizing exposure to healthy organs. Preclinical studies utilizing biomolecules conjugated with this compound have been instrumental in evaluating this crucial tumor-targeting efficacy. These studies often involve radiolabeling the conjugate with a diagnostic radionuclide and monitoring its distribution in animal models bearing tumors.

While specific studies detailing the in-vivo tumor-targeting efficacy of this compound conjugates are not extensively available in the public domain, the principles of such investigations can be understood from research on similar bifunctional chelators. For instance, studies with other DTPA derivatives conjugated to antibodies or other targeting vectors have demonstrated the ability to visualize and quantify tumor uptake.

The general methodology involves synthesizing the targeting biomolecule-chelator conjugate, followed by radiolabeling with a suitable isotope such as indium-111 (B102479) (¹¹¹In) or yttrium-90 (B1217062) (⁹⁰Y). This radiolabeled conjugate is then administered to tumor-bearing animal models. At various time points, the biodistribution of the conjugate is determined by dissecting tissues and measuring the radioactivity in each organ, including the tumor. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Key parameters assessed in these studies include:

Tumor Uptake: The concentration of the radiolabeled conjugate within the tumor, which is a primary indicator of targeting success.

Tumor-to-Organ Ratios: The ratio of radioactivity in the tumor compared to that in healthy organs, particularly those involved in clearance like the liver and kidneys. High ratios are desirable as they indicate specific targeting and reduce the potential for off-target toxicity.

A hypothetical data table from a preclinical imaging study of a ¹¹¹In-labeled antibody-1-(4-aminobenzyl)-4-methyl-dtpa conjugate in a mouse model of human cancer might look as follows:

| Tissue | 24h post-injection (%ID/g) | 48h post-injection (%ID/g) | 72h post-injection (%ID/g) |

| Blood | 5.2 ± 1.1 | 3.1 ± 0.8 | 1.5 ± 0.4 |

| Tumor | 15.8 ± 3.5 | 18.2 ± 4.1 | 16.5 ± 3.9 |

| Liver | 8.9 ± 2.0 | 7.5 ± 1.8 | 6.1 ± 1.5 |

| Kidneys | 4.5 ± 1.0 | 3.8 ± 0.9 | 2.9 ± 0.7 |

| Spleen | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.4 ± 0.3 |

| Muscle | 1.0 ± 0.3 | 0.8 ± 0.2 | 0.6 ± 0.1 |

Note: This table is illustrative and based on typical results from similar studies.

Such data allows researchers to quantitatively assess the tumor-targeting properties of the conjugate and make informed decisions about its potential for further development as a diagnostic or therapeutic agent.

Multi-modal Imaging Agent Research Utilizing this compound

Multi-modal imaging combines the strengths of two or more imaging modalities to provide a more comprehensive understanding of biological processes. The development of multi-modal imaging agents, which can be detected by different imaging systems, is a rapidly advancing area of research. The chemical scaffold of this compound makes it an attractive platform for creating such agents.

By incorporating both a radionuclide for nuclear imaging (SPECT or PET) and a fluorescent dye or a paramagnetic metal ion for optical imaging or MRI, respectively, a single probe can provide complementary information. For example, the high sensitivity of nuclear imaging can be combined with the high spatial resolution of MRI.

The design of a multi-modal imaging agent using this compound would typically involve:

Chelation of a Radiometal: The DTPA moiety securely binds a radiometal suitable for SPECT (e.g., ¹¹¹In) or PET (e.g., copper-64).

Attachment of a Second Imaging Reporter: A fluorescent molecule or another signaling entity is attached to the conjugate, often at a different site on the targeting biomolecule.

Conjugation to a Targeting Vector: The entire multi-modal construct is linked to a biomolecule (e.g., antibody, peptide) that directs it to the target of interest.

A study on a necrosis-avid small molecule, HQ4, conjugated to DTPA (HQ4-DTPA) illustrates the potential of such multi-modal approaches. While not the exact compound of focus, it demonstrates how a DTPA-based agent can be used for near-infrared fluorescence (NIRF) imaging, photoacoustic imaging, and SPECT after being radiolabeled. This allows for both superficial and deep tissue imaging of tumor cell death, a critical marker for treatment response.

A hypothetical structure of a multi-modal probe based on this compound might involve the chelation of a paramagnetic ion like Gadolinium (Gd³⁺) for MRI and the attachment of a near-infrared fluorophore. When conjugated to a tumor-targeting antibody, this probe could be used to:

Pre-operatively: Use MRI to precisely locate the tumor and assess its size and morphology.

Intra-operatively: Use fluorescence imaging to guide the surgical resection of the tumor with high precision.

Post-operatively: Use SPECT or PET imaging with a radiolabeled version to detect any residual tumor cells or metastases.

The development of such versatile imaging agents based on the this compound scaffold holds significant promise for advancing preclinical cancer research and ultimately, for improving clinical diagnostics and therapeutic monitoring.

Structure Activity Relationship Sar Studies of 1 4 Aminobenzyl 4 Methyl Dtpa Conjugates

Influence of Linker Chemistry and Length on Conjugate Performance (In Vitro and Preclinical Models)

No studies were found that investigated the impact of varying linker chemistry or length on the performance of 1-(4-Aminobenzyl)-4-methyl-dtpa conjugates. In broader ADC research, linker technology is a critical component influencing conjugate stability, pharmacokinetics, and efficacy. The choice of linker, whether cleavable or non-cleavable, and its length and hydrophobicity can significantly affect the delivery and release of the chelated metal ion. However, without specific studies on this compound, it is not possible to provide data on how these modifications would affect its performance in in vitro assays or preclinical models.

Impact of Chelator Loading and Stoichiometry on Imaging Characteristics (In Vitro and Preclinical Models)

There is no available research that specifically examines the effect of chelator loading and stoichiometry on the imaging characteristics of this compound conjugates. Generally, the number of chelators attached to a targeting molecule (the stoichiometry or drug-to-antibody ratio in the case of ADCs) can influence its binding affinity, immunoreactivity, and in vivo performance. Higher loading can lead to increased signal for imaging but may also alter the biological properties of the targeting vector, potentially leading to faster clearance or increased uptake in non-target organs. Without experimental data for this compound, any discussion would be purely speculative.

Strategies for Modulating Biodistribution and Pharmacokinetics of this compound Conjugates in Preclinical Settings

No literature was identified that describes strategies specifically employed to modulate the biodistribution and pharmacokinetics of this compound conjugates in preclinical models. The biodistribution of such conjugates is typically influenced by the properties of the targeting molecule, the linker, and the chelator itself. Modifications such as PEGylation (the attachment of polyethylene (B3416737) glycol chains) are common strategies to alter pharmacokinetics, increase circulation half-life, and reduce immunogenicity. However, there are no published reports of these or other strategies being applied to and studied for this compound.

Future Research Directions and Translational Perspectives for 1 4 Aminobenzyl 4 Methyl Dtpa

Exploration of Novel Bioconjugation Chemistries for 1-(4-Aminobenzyl)-4-methyl-dtpa

The effectiveness of a radiopharmaceutical is highly dependent on the stability and specificity of the linkage between the chelator and the targeting biomolecule. For this compound, the primary amine of the p-aminobenzyl group is the key functional group for bioconjugation. Researchers are actively exploring various chemical strategies to leverage this group for more efficient and stable conjugation to a range of biomolecules, including antibodies, peptides, and nanoparticles.

One common approach involves converting the amine to a more reactive isothiocyanate group, forming 1-(p-isothiocyanatobenzyl) derivatives of DTPA. This derivative readily reacts with primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, to form a stable thiourea (B124793) linkage. This method has been successfully used for labeling antibodies for tumor imaging studies. nih.gov

Beyond the well-established isothiocyanate chemistry, researchers are investigating other innovative bioconjugation techniques. These include the use of self-immolative linkers, which are designed to release the payload (in this case, the radiometal-chelate complex) in a traceless manner upon reaching the target site. iris-biotech.de The p-aminobenzyl group is a component of such linkers, often in the form of a p-aminobenzyl carbamate (B1207046) (PABC). iris-biotech.de The release of the drug is typically triggered by a specific stimulus within the target microenvironment, such as enzymatic cleavage. iris-biotech.de This approach can enhance the therapeutic efficacy and reduce off-target toxicity.

Furthermore, advancements in bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, present exciting opportunities. While not yet widely reported for this compound specifically, these methods could be adapted to provide highly specific and controlled conjugation.

The choice of bioconjugation strategy can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting radiopharmaceutical. Therefore, ongoing research in this area is crucial for optimizing the performance of this compound-based agents for clinical translation.

Development of this compound as a Component in Preclinical Theranostic Platforms

The concept of "theranostics" involves the integration of diagnostic imaging and targeted therapy, often using the same molecular platform. nih.gov this compound is well-suited for this application due to its ability to chelate a wide range of radiometals, including those suitable for both imaging and therapy. nih.govnih.gov

For diagnostic purposes, this compound can be labeled with gamma-emitting radionuclides for Single Photon Emission Computed Tomography (SPECT) or positron-emitting radionuclides for Positron Emission Tomography (PET). nih.gov For instance, it can chelate Indium-111 (B102479) (¹¹¹In) for SPECT imaging. nih.gov The long half-life of Zirconium-89 (⁸⁹Zr) makes it an attractive PET isotope for labeling biomolecules like antibodies, and DTPA derivatives are suitable for this purpose. nih.gov

For therapeutic applications, the same this compound conjugate can be labeled with beta-emitting or alpha-emitting radionuclides. Lutetium-177 (¹⁷⁷Lu), which emits both beta particles for therapy and gamma rays for imaging, is a prime example of a theranostic radionuclide that can be chelated by DTPA derivatives. nih.gov This allows for simultaneous diagnosis and therapy, enabling personalized treatment strategies. nih.gov

Preclinical studies have demonstrated the potential of DTPA-based conjugates in theranostic platforms. For example, antibodies conjugated with DTPA and labeled with ¹⁷⁷Lu have been evaluated for their ability to target and treat various cancers. nih.gov The development of such platforms involves careful selection of the targeting molecule (e.g., an antibody against a tumor-specific antigen), the radiometal, and the linker chemistry to ensure optimal tumor targeting and minimal off-target effects. nih.gov

The versatility of this compound in chelating different radiometals makes it a valuable component in the preclinical development and evaluation of novel theranostic agents for a variety of diseases.

Innovative Applications of this compound in Emerging Molecular Imaging Paradigms

Molecular imaging aims to visualize and quantify biological processes at the molecular and cellular level. nih.gov As this field evolves, so do the applications for versatile chelators like this compound.

One emerging area is the imaging of the tumor microenvironment. Instead of directly targeting cancer cells, this approach focuses on other components of the tumor, such as cancer-associated fibroblasts or specific immune cell populations. nih.gov By conjugating this compound to molecules that target these components, researchers can develop imaging agents to better understand the complex interplay within the tumor and to monitor the effects of immunotherapies. nih.gov

Another innovative application lies in pre-targeting strategies. This multi-step approach involves first administering a non-radiolabeled antibody-chelator conjugate, allowing it to accumulate at the target site and clear from the circulation. Subsequently, a radiolabeled small molecule that rapidly binds to the pre-targeted chelator is administered. This can improve tumor-to-background ratios and reduce radiation dose to non-target tissues. nih.gov The stable chelation properties of this compound make it a suitable candidate for such strategies.

Furthermore, the development of multimodal imaging agents, which combine radionuclide imaging with other modalities like magnetic resonance imaging (MRI) or optical imaging, is a growing area of research. nih.gov this compound could potentially be incorporated into larger nanoparticle-based platforms that also carry contrast agents for these other modalities, providing a more comprehensive picture of the disease state.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(4-Aminobenzyl)-4-methyl-DTPA, and how can reaction conditions be optimized?

- The synthesis of structurally related aminobenzyl compounds typically involves nucleophilic substitution or coupling reactions. For example, the introduction of a methyl group to a piperidine scaffold may require alkylation using methyl halides under basic conditions (e.g., DIPEA in DCM) . Optimization focuses on controlling stoichiometry, temperature (e.g., 0–25°C), and solvent polarity to minimize side reactions. Yield improvements are often achieved via catalytic methods, such as Pd-mediated cross-coupling for aromatic substitutions .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Purity is assessed using HPLC (C18 columns, UV detection at ~255 nm) or TLC (silica gel, ethyl acetate/hexane eluents) . Structural confirmation relies on NMR spectroscopy (¹H/¹³C NMR for backbone protons and methyl groups) and mass spectrometry (ESI-MS for molecular ion peaks). For example, methyl groups in analogous compounds show characteristic ¹H NMR singlets at δ 1.2–1.5 ppm .

Q. What are the recommended storage conditions to ensure compound stability?

- Derivatives with aromatic amines and methyl-DTPA moieties are typically stored at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Stability studies indicate ≥5-year integrity when protected from light and moisture .

Advanced Research Questions

Q. How does this compound interact with metal ions in coordination chemistry studies?

- The DTPA (diethylenetriaminepentaacetic acid) backbone acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Gd³⁺). The methyl group at the 4-position sterically modulates coordination geometry, which can be analyzed via X-ray crystallography or paramagnetic NMR . Competing binding affinities (log K values) are quantified using potentiometric titrations .

Q. What contradictions exist in reported spectroscopic data for this compound, and how are they resolved?

- Discrepancies in ¹H NMR chemical shifts (e.g., aromatic protons) may arise from solvent polarity or pH variations. For example, amine proton signals shift upfield in DMSO-d₆ due to hydrogen bonding. Researchers should cross-validate spectra across solvents and compare with DFT-calculated shifts .

Q. What strategies are employed to functionalize the 4-aminobenzyl group for targeted drug delivery systems?

- The primary amine can be acylated (e.g., with succinimidyl esters) or conjugated to fluorophores (e.g., FITC) for bioimaging. Reaction efficiency is monitored via LC-MS, with typical coupling yields >75% under mild conditions (pH 7–9, RT) .

Q. How is the compound’s reactivity with biomolecules assessed in vitro?

- Incubation with thiol-containing proteins (e.g., albumin) under physiological conditions (37°C, PBS) followed by SDS-PAGE or MALDI-TOF detects covalent adducts. Competitive assays using glutathione quantify thiol reactivity, with IC₅₀ values indicating selectivity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- The compound may cause skin/eye irritation (GHS Category 2). Use PPE (nitrile gloves, goggles) and work in a fume hood. In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists . Spills should be contained with absorbent materials (e.g., vermiculite) and disposed as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.